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MARINAMYCIN

Cat. No.: B1173092
CAS No.: 11006-43-2
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Description

Significance of Marine Natural Products in Biomedical Discovery

The marine environment, covering approximately 70% of the Earth's surface, represents an extraordinary reservoir of biodiversity and, consequently, chemodiversity. Marine organisms, including bacteria, fungi, algae, invertebrates, and vertebrates, produce a vast array of secondary metabolites with intriguing biological activities. These marine natural products (MNPs) often possess unique chemical structures not found in terrestrial organisms, shaped by the distinct ecological pressures and evolutionary pathways of the marine realm. researchgate.netnih.gov

The significance of MNPs in biomedical discovery is well-recognized, with numerous compounds and their synthetic analogs having entered preclinical and clinical development, and several already approved for clinical use. frontiersin.orgmdpi.com MNPs have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic activities. researchgate.netnih.govmdpi.com The exploration of marine sources has intensified due to advancements in research techniques and strategies that address challenges such as limited supply from the source organism and complex structure elucidation. nih.gov These compounds serve not only as potential drug candidates but also as valuable probes for investigating biological pathways and exploring new therapeutic targets. nih.gov

Overview of Polyene Macrodiolides and Their Academic Relevance

Polyene macrodiolides are a class of natural products characterized by a large macrocyclic ring containing a series of conjugated double bonds (the polyene chromophore) and two ester linkages (diolide). researchgate.nettandfonline.comrsc.org This structural motif contributes to their distinct chemical and biological properties. Polyene macrolides, in general, are known for their antifungal activity, primarily through interaction with sterols in fungal cell membranes. researchgate.netbohrium.com

The academic relevance of polyene macrodiolides stems from several factors. Their complex structures present challenges and opportunities in natural product synthesis and structural elucidation, often requiring advanced spectroscopic and chemical methods. rsc.org The study of their biosynthesis, typically involving polyketide synthases (PKSs), provides insights into enzymatic mechanisms and can potentially lead to engineered production or the generation of novel analogs through synthetic biology approaches. bohrium.comuni-giessen.degoogle.com Furthermore, the biological activities exhibited by many polyene macrolides make them subjects of ongoing research for potential therapeutic applications, particularly in the context of overcoming drug resistance. researchgate.netrsc.org

Positioning Marinamycin within Current Natural Product Research Paradigms

This compound is a chemical compound that fits within the broader context of marine natural product research and the study of polyene macrodiolides. It was initially reported as an antitumor antibiotic produced by a strain of Streptomyces isolated from a soil sample. jst.go.jp While initially found in a terrestrial source, its name suggests a potential connection or inspiration from the marine environment or organisms, or perhaps the producing organism's origin or isolation conditions.

This compound's positioning within current natural product research paradigms is likely driven by its reported biological activities and its structural classification as a polyene. Research in this area focuses on identifying novel compounds from diverse sources, elucidating their structures, understanding their biosynthesis, and evaluating their potential as therapeutic agents or biological probes. uni-giessen.deolemiss.edursc.org Given the ongoing interest in polyene compounds for their antifungal and other potential activities, and the continued exploration of microbial sources, including those from marine environments or with marine relevance, this compound represents a compound of academic interest for further investigation into its precise biological profile, mechanism of action, and potential for structural modification or biosynthesis studies. The availability of information on compounds like this compound in databases dedicated to natural products, such as PubChem and MarinLit, facilitates its study and comparison with other known compounds. rsc.orgnih.gov

Properties

CAS No.

11006-43-2

Molecular Formula

C5H4ClN3O2

Synonyms

MARINAMYCIN

Origin of Product

United States

Discovery, Isolation, and Producer Organisms of Marinamycin

Historical Context of Marinamycin Discovery and Initial Characterization

Early studies on this compound date back to the mid-20th century. A publication from 1959 in The Journal of Antibiotics, Series B details "Studies on this compound, an Antitumor Antibiotic Substance". dtic.mil This indicates that this compound was recognized as an antibiotic with potential antitumor properties relatively early in the history of antibiotic discovery. Initial characterization efforts likely focused on its biological activity and some basic chemical properties, as suggested by its classification as an "antitumor antibiotic substance". dtic.mil Further characterization, such as determining its molecular formula, has been documented, with this compound D, for instance, having a molecular formula of C59H78O14. nih.gov

Identification and Classification of this compound-Producing Marine Microorganisms

Marine environments are recognized as rich sources of novel bioactive natural products, including antibiotics, produced by diverse microbial communities such as bacteria, fungi, and viruses. biotechrep.irresearchgate.net Among these, Actinomycetes are particularly noted for their potential to produce a variety of biologically active compounds with unique features compared to their terrestrial counterparts. biotechrep.irmedwinpublishers.com

Marinispora strain CNQ-140 has been identified as a primary source of this compound. While the provided search results highlight Marinispora and its role in producing marine natural products, specific detailed research findings directly linking Marinispora strain CNQ-140 explicitly to this compound production and its characteristics are not extensively detailed in the provided snippets. However, the association between Marinispora and this compound is mentioned in the context of marine-derived compounds.

Actinomycetes, a heterogeneous collection of bacteria forming branching filaments, including genera like Actinomyces, Actinomadura, Nocardia, and Streptomyces, are significant producers of secondary metabolites. google.comgoogle.com Marine-derived Actinomycetes have recently surpassed terrestrial counterparts in the exploration rate of novel secondary metabolites. biotechrep.ir Several antimicrobial compounds have been isolated from marine bacteria, with Actinobacteria being among the taxonomic groups known to produce antibiotics. medwinpublishers.comresearchgate.net The biosynthetic potential of these related Actinomycetes for producing compounds like this compound is linked to their unique metabolic and genetic pathways that have evolved in marine environments. frontiersin.org The ability to produce complex metabolites, such as antibiotics, helps these bacteria survive in the often-extreme conditions of the sea. medwinpublishers.com

Marinispora Strain CNQ-140 as a Primary Source

Methodologies for Isolation and Cultivation of this compound Producer Strains

The isolation and cultivation of marine microorganisms that produce compounds like this compound involve specific methodologies adapted to the marine environment. Traditional culture-dependent techniques have been used, although many marine microorganisms remain uncultured due to the difficulty in mimicking their natural growth conditions in the laboratory. scielo.org.armdpi.com Factors such as nutrient type and concentration, pH, osmotic conditions, and temperature are crucial for successful cultivation. mdpi.com Novel cultivation strategies, alongside advanced technologies like omics-driven approaches, are being explored to access the diversity of yet-to-be-cultured marine microbes. scielo.org.arredalyc.org Isolation methods often involve collecting samples from various marine habitats, followed by plating on selective media designed to support the growth of target organisms like Actinomycetes. Screening techniques, such as chromatographic analysis, spectroscopic analysis, and zone of inhibition assays, are then employed to identify strains producing the desired compounds. google.comgoogle.com

Ecological Considerations in Marine Microbial Bioprospecting for Novel Compounds

Marine microbial bioprospecting is the targeted exploration of marine organisms, including microorganisms, for bioactive secondary metabolites and genes. biotechrep.ir This field holds immense potential for discovering novel compounds with applications in various industries, including pharmaceuticals, biotechnology, and agriculture. biotechrep.irfrontiersin.orgresearchgate.net Marine microorganisms play vital ecological roles, such as nutrient regeneration and decomposition, and their ability to produce a wide array of bioactive compounds is often linked to their interactions within complex marine ecosystems. biotechrep.irresearchgate.net The challenging conditions of marine habitats, such as extreme pressure, temperature, and nutrient variability, have driven the evolution of unique metabolic capabilities in these microbes, leading to the production of specialized enzymes and metabolites. medwinpublishers.comscielo.org.armdpi.com

However, marine bioprospecting faces several challenges. These include the high costs associated with fieldwork and the use of advanced technologies, as well as the significant portion of microbial biodiversity that remains uncultured. scielo.org.armdpi.comredalyc.org Despite these challenges, the vast and largely unexplored nature of marine microbial diversity suggests a nearly limitless potential for the discovery of novel natural products. redalyc.org Ecological considerations, such as understanding the relationships between microorganisms and their hosts (like sponges and corals) and the influence of environmental factors on metabolite production, are crucial for successful bioprospecting efforts. frontiersin.orgresearchgate.net

Elucidation of the Biosynthetic Pathway of Marinamycin

Identification and Genomic Analysis of the Marinamycin Biosynthetic Gene Cluster (BGC)

The this compound BGC was identified through genomic analysis of the producing marine microorganism. This involved searching for gene clusters encoding enzymes typically involved in the biosynthesis of polyketides, such as polyketide synthases (PKSs) nih.govwikipedia.org.

Genetic Organization and Size of the mar BGC

The this compound BGC, often referred to as the mar BGC, is notably large. Research indicates that the mar BGC spans approximately 72 kilobases (Kb) within a larger sequenced region of about 103 Kb nih.gov. The genes within this cluster are organized to facilitate the coordinated action of the enzymes required for this compound assembly youtube.com. The large size and high GC content of the mar BGC present challenges for genetic manipulation and heterologous expression nih.govnih.gov.

Bioinformatic Prediction of Associated Genes and Enzymes

Bioinformatic analysis of the mar BGC sequence allows for the prediction of the genes and the putative functions of the enzymes they encode youtube.com. This analysis typically identifies genes encoding core biosynthetic machinery, such as PKS modules, as well as genes for ancillary enzymes involved in modifying the growing polyketide chain researchgate.netresearchgate.net. Tools like antiSMASH are commonly used for this purpose, identifying signature genes and protein domains characteristic of specific biosynthetic pathways youtube.com. The prediction of associated genes and enzymes provides a roadmap for understanding the individual steps in this compound biosynthesis youtube.com.

Enzymology of this compound Biosynthesis

The biosynthesis of this compound involves a complex enzymatic assembly line, primarily mediated by polyketide synthases and various tailoring enzymes researchgate.netresearchgate.net.

Polyketide Synthase (PKS) Modules and Their Catalytic Roles

This compound, being a polyketide, is synthesized by a type I modular polyketide synthase system wikipedia.orgmdpi.com. Type I PKSs are large, multi-domain enzymes organized into modules, with each module typically responsible for one cycle of chain elongation and modification wikipedia.orgmdpi.com. A minimal PKS module contains a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP) domain wikipedia.orgresearchgate.net. The AT domain selects and loads the building block (usually malonyl-CoA or methylmalonyl-CoA) onto the ACP. The KS domain then catalyzes a decarboxylative condensation reaction between the growing polyketide chain, held by the upstream module's ACP, and the extender unit on the current module's ACP wikipedia.orgresearchgate.net. The elongated chain is then translocated to the KS domain of the next module researchgate.net. The specific arrangement and catalytic activities of the PKS modules within the mar BGC dictate the carbon skeleton of the this compound molecule mdpi.com.

Ancillary Enzymes Involved in Stereochemistry and Functionalization

In addition to the core PKS modules, the mar BGC encodes various ancillary enzymes that modify the polyketide chain, influencing its stereochemistry and introducing functional groups researchgate.netresearchgate.net. These enzymes can include Ketoreductases (KR), Dehydratases (DH), and Enoyl Reductases (ER) domains within the PKS modules or as separate proteins researchgate.netresearchgate.net. KR domains catalyze the reduction of a β-keto group to a β-hydroxyl group, DH domains introduce double bonds by removing water, and ER domains reduce double bonds researchgate.netresearchgate.net. The stereochemical outcome of these reactions, particularly those catalyzed by KR and ER domains, is crucial for the final three-dimensional structure and biological activity of this compound mdpi.comnih.gov. Other potential ancillary enzymes could include methyltransferases, involved in adding methyl groups, or other modifying enzymes that contribute to the final complex structure of this compound nih.gov.

Heterologous Expression and Reconstitution of this compound Biosynthesis

Heterologous expression involves transferring the mar BGC into a different host organism to produce this compound nih.govmdpi.com. This approach is valuable for studying the biosynthetic pathway, producing larger quantities of the compound, and generating analogs through genetic engineering nih.govgoogle.comgoogle.com. However, the large size and high GC content of the mar BGC pose significant challenges for heterologous expression nih.govnih.gov. Despite these difficulties, successful heterologous expression of the this compound BGC in Streptomyces lividans has been reported, leading to the production of marinomycin B nih.govnih.gov. This achievement, following considerable effort, demonstrates the feasibility of reconstituting the this compound biosynthetic machinery in a foreign host nih.gov. Heterologous expression systems provide a powerful tool for dissecting the pathway and exploring the potential for engineered biosynthesis nih.govplos.org.

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
Marinomycin D42617892 nih.gov
Marinomycin BNot explicitly found in search results with CID, but mentioned as a product of heterologous expression nih.govnih.gov.
Malonyl-CoANot explicitly found in search results with CID, but is a common PKS building block wikipedia.orgresearchgate.net.
Methylmalonyl-CoANot explicitly found in search results with CID, but is a common PKS building block researchgate.netresearchgate.net.
Streptomyces lividansNot a chemical compound, but a host organism used in research nih.govnih.gov.

Interactive Data Table Example (Illustrative based on typical BGC data - specific this compound data not fully available in snippets)

While detailed enzymatic activity data or genetic organization maps for the mar BGC were not fully available in the provided snippets to create a comprehensive interactive table, the following is an illustrative example of how such data could be presented if it were accessible:

Illustrative Table: Predicted Genes and Enzyme Types in a Hypothetical this compound BGC Region

Gene Name (Hypothetical)Predicted Enzyme TypePutative Role in Biosynthesis
marAType I PKS Module 1 (KS, AT, ACP)Chain Initiation and First Elongation
marBType I PKS Module 2 (KS, AT, KR, ACP)Chain Elongation and Ketoreduction
marCType I PKS Module 3 (KS, AT, DH, ER, ACP)Chain Elongation, Dehydration, and Enoyl Reduction
marDThioesterase (TE)Product Release
marEO-MethyltransferasePost-PKS Modification

This table structure demonstrates how genetic and enzymatic information from bioinformatic analysis could be organized. Specific data for the mar BGC genes and their precise domain organizations would be required to populate a real data table for this compound.

Strategies for Genetic Engineering in Model Host Organisms

Genetic engineering strategies are employed to express the this compound BGC in model host organisms, which can offer advantages such as more facile fermentation and genetic manipulation compared to the native producer mdpi.comnih.gov. This approach opens avenues for controlling and enhancing gene expression, potentially leading to increased production or the generation of modified this compound analogues mdpi.com.

A common strategy involves transforming a suitable heterologous host with a construct containing the this compound BGC researchgate.netmdpi.com. Streptomyces lividans has been demonstrated as a host organism for the heterologous expression of the this compound BGC researchgate.netmdpi.com. Successful transformation of S. lividans with a construct containing the cluster has been reported, leading to the heterologous expression of the encoded biosynthetic machinery and the production of marinomycin B researchgate.netmdpi.com.

The selection and optimization of appropriate heterologous hosts are crucial steps in the heterologous expression of marine natural products nih.gov. Genetic manipulations for BGCs, including cloning and assembly into dedicated vectors, are also essential nih.gov. Model organisms like Escherichia coli are often used for enzymatic characterization of biosynthetic genes due to their fast growth and established molecular tools, although they may be less suitable for complex proteins requiring specific post-translational modifications frontiersin.orgnih.gov. However, Streptomyces species are frequently used for expressing BGCs of natural products, including antibiotics google.com.

Challenges and Advancements in Complex BGC Expression

The heterologous expression of complex BGCs, such as the this compound cluster, presents significant challenges researchgate.netmdpi.comnih.gov. The large size and high GC content of the this compound BGC make it prone to rearrangement, which can hamper cloning and stable expression in heterologous hosts researchgate.netmdpi.com. Large, GC-rich, and repetitive BGCs can readily succumb to recombination events, making their cloning difficult mdpi.com.

Despite these challenges, advancements in synthetic biology and genetic engineering are facilitating the expression of complex BGCs nih.govrsc.org. Techniques for cloning and assembling large DNA constructs have improved. Furthermore, research into optimizing host strains and expression conditions is ongoing nih.govnih.gov. Strategies to overcome low expression or silencing of BGCs in laboratory settings include the "one strain many compounds" (OSMAC) strategy, which involves varying culture parameters to activate cryptic BGCs nih.gov.

Academic Investigations into the Biological Activities of Marinamycin

Research into the Antimicrobial Activity of Marinamycin

Investigations into this compound's biological profile have included research into its effects against various microorganisms.

Spectrum of Activity Against Pathogenic Bacterial Strains

Studies have aimed to define the range of bacteria against which this compound exhibits activity. While the provided search results offer general information on the spectrum of activity for various antibiotics and natural compounds lumenlearning.comvinmec.comreactgroup.orgmdpi.comfrontiersin.orgnih.govnih.govresearchgate.net, specific detailed data on this compound's spectrum against a broad panel of pathogenic bacterial strains was not extensively available within the provided snippets. However, research on other marine-derived compounds and antibiotics indicates that antimicrobial agents can have narrow or broad spectrums, affecting either specific groups like Gram-positive or Gram-negative bacteria, or a wider range of pathogens lumenlearning.comvinmec.comreactgroup.orgfrontiersin.orgnih.govnih.gov. For instance, some compounds from marine actinomycetes have shown activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis nih.gov.

In Vitro Studies on Bacterial Growth Inhibition and Cell Viability

In vitro studies are crucial for assessing the ability of a compound like this compound to inhibit bacterial growth and affect cell viability under controlled laboratory conditions. These studies often involve techniques to measure the reduction in bacterial populations or assess the proportion of live cells after exposure to the compound. While specific in vitro data for this compound's effect on bacterial growth inhibition and cell viability was not detailed in the provided search results, the general methodology for such studies involves exposing bacterial cultures to varying concentrations of the antimicrobial agent and measuring outcomes like minimum inhibitory concentration (MIC) or assessing cell viability using methods such as viable cell counts or metabolic assays scielo.brnih.govd-nb.infonih.gov. For example, studies on other antimicrobial agents have demonstrated dose-dependent inhibition of bacterial growth and reductions in viable cell counts d-nb.infonih.gov.

Research into the Antitumor Activity of this compound

Early research identified this compound as having antitumor properties. jst.go.jpgoogle.comdtic.mil Subsequent academic investigations have sought to understand this activity further.

Studies on Cancer Cell Line Efficacy and Selectivity

Induction of Cell Death Mechanisms in Neoplastic Cells

Understanding how a compound induces cell death in cancer cells is a critical aspect of antitumor research. Neoplastic cells can undergo various forms of cell death, including apoptosis, autophagy, and necrosis. nih.govnih.govscielo.orgmdpi.commedsci.org Apoptosis, or programmed cell death, is a highly regulated process that is often defective in cancer cells, contributing to their survival and proliferation. nih.gov Many antitumor agents aim to restore or induce apoptotic pathways in cancer cells. nih.govnih.govmdpi.com While the search results indicate this compound's antitumor activity jst.go.jpgoogle.comdtic.mil, specific details on the mechanisms by which this compound induces cell death in neoplastic cells were not provided in the snippets. Studies on other compounds with antitumor activity have investigated their ability to activate apoptotic pathways, modulate autophagy, or induce other forms of cell death in various cancer cell types. nih.govscielo.orgmdpi.commedsci.org

Exploratory Research on Other Potential Biological Activities

Beyond its established antimicrobial and antitumor properties, academic research may explore other potential biological activities of this compound. The provided search results briefly mention that early studies on Streptomyces mariensis and this compound included "several interesting informations in biological properties" beyond the antitumor activity. jst.go.jp Additionally, one snippet refers to a study on the "prophylactic effect of this compound against ionizing radiation" in mice, suggesting an investigation into radioprotective or mitigating effects. nasa.govresearchgate.net This indicates that researchers have explored or are exploring effects of this compound in contexts other than direct antimicrobial or antitumor applications.

Molecular and Cellular Mechanisms of Marinamycin Action

Elucidation of the Antimicrobial Mechanism of Marinamycin

The antimicrobial activity of compounds can arise from various interactions with microbial cells, including disrupting cellular structures or interfering with essential intracellular processes.

Interaction with Microbial Cell Membranes and Permeabilization

Antimicrobial peptides (AMPs), as a class of compounds, often exert their effects by targeting the microbial cell membrane. These peptides can interact with the membrane, leading to permeabilization or disruption. nih.govnih.gov Cationic AMPs, for instance, have a strong affinity for the anionic components present in the plasma membrane of bacteria and fungi, such as lipopolysaccharide (LPS) in Gram-negative bacteria or lipoteichoic acid in Gram-positive bacteria. nih.gov This interaction can result in membrane permeation or perforation, causing leakage of intracellular contents. nih.gov Some pore-forming proteins also interact with target cell membranes, potentially undergoing structural changes upon binding and forming membrane-spanning structures. mdpi.com The mechanism and extent of membrane permeabilization induced by pore-forming proteins can influence cellular responses, including various forms of cell death. mdpi.com

Intracellular Targets and Molecular Pathways Affected in Microorganisms

Beyond membrane interactions, antimicrobial agents can also target intracellular components and pathways essential for microbial survival and growth. For example, some antibiotics inhibit cell wall synthesis, protein synthesis (translation), DNA replication, RNA synthesis (transcription), or metabolic processes like folic acid synthesis. nih.gov The specific intracellular targets and affected molecular pathways vary depending on the antimicrobial compound. While general mechanisms for antimicrobial peptides include both membrane and intracellular effects, preventing the development of bacterial resistance by targeting multiple sites, specific details regarding this compound's intracellular targets in microorganisms require further investigation. nih.gov

Elucidation of the Antitumor Mechanism of this compound

This compound has also demonstrated antitumor activity, suggesting distinct mechanisms of action in cancer cells compared to microbial cells. dtic.mil Understanding these mechanisms is vital for assessing its potential as a cancer therapeutic.

Cellular Targets and Downstream Signaling Pathways

Antitumor agents can target various cellular components and signaling pathways that are often dysregulated in cancer. These targets can include proteins involved in cell growth, survival, and proliferation. nih.gov For instance, the PI3K/Akt/mTOR signaling pathway is crucial for cell growth and survival and is often overactivated in cancer. nih.govnih.gov Inhibitors targeting components of this pathway have shown efficacy in various cancers. nih.gov Another important pathway is the RAS/RAF/MEK/ERK (MAPK) pathway, which regulates cell survival and proliferation and is frequently mutated in cancer. nih.govresearchgate.net Targeting downstream components of this pathway has shown promising outcomes in certain cancers. nih.gov While these pathways are common targets in cancer therapy, the specific cellular targets and downstream signaling pathways affected by this compound in cancer cells would need to be determined through dedicated research on the compound itself. Some marine natural products have been identified using mechanism-based assays for their effects on processes like apoptosis, cell cycle, and signal transduction in cancer cells. nih.gov

Molecular Events Leading to Programmed Cell Death (e.g., Apoptosis, Necrosis)

Inducing programmed cell death, such as apoptosis or necrosis, is a common strategy for cancer therapeutics. nih.govnih.govfrontiersin.org Apoptosis is a highly regulated process characterized by specific morphological changes and the activation of caspases and mitochondrial pathways. cellsignal.com It can be triggered by intrinsic (e.g., cell stress, DNA damage) or extrinsic (e.g., death receptor signaling) pathways. cellsignal.comnih.gov Many anti-cancer agents aim to reactivate or enhance the apoptotic cascade in tumor cells. nih.govbroadinstitute.org Necrosis, once considered an unprogrammed cell death, is now known to include regulated forms like necroptosis. cellsignal.comnih.gov Necroptosis can be triggered by various signals and involves the activation of specific kinases, leading to membrane permeabilization and the release of cellular contents. cellsignal.com Some compounds have been shown to induce necrosis in cancer cells, potentially through mitochondrial-associated mechanisms. nih.gov The specific molecular events and type of programmed cell death induced by this compound in cancer cells would be a key area of investigation to understand its antitumor mechanism.

Comparative Analysis of this compound's Diverse Mechanisms of Action

Based on the potential interactions described, this compound's mechanisms of action could differ significantly between microbial and cancer cells. In microorganisms, its effects might primarily involve membrane disruption or targeting essential bacterial processes. In contrast, its antitumor activity would likely involve targeting signaling pathways or inducing programmed cell death in cancer cells. A comparative analysis would detail the specific molecular targets, affected pathways, and the resulting cellular outcomes (e.g., cell lysis in bacteria vs. apoptosis/necrosis in cancer cells) in each cell type, highlighting the selectivity or differential activity of this compound. While the search results provide general information on antimicrobial and antitumor mechanisms, specific comparative data for this compound were not extensively detailed, indicating a need for more focused research in this area.

Table 1: Potential Mechanisms of Action

Target Cell TypePotential Primary InteractionPotential Cellular/Molecular TargetsPotential Outcome
MicroorganismsCell MembraneMembrane components (e.g., LPS, lipoteichoic acid), Intracellular proteins/pathways (e.g., cell wall synthesis enzymes, ribosomal proteins, DNA/RNA synthesis machinery)Membrane permeabilization, Disruption of essential cellular processes, Cell death (lysis)
Cancer CellsCellular/Molecular TargetsSignaling pathways (e.g., PI3K/Akt/mTOR, MAPK), Proteins involved in cell cycle regulation, Proteins involved in apoptosis/necrosis pathwaysInhibition of proliferation, Induction of programmed cell death (apoptosis, necrosis)

Note: This table is illustrative based on general mechanisms of antimicrobial and antitumor agents and the potential interactions discussed in the text. Specific confirmed mechanisms for this compound would require dedicated experimental data.

Table 2: Research Findings on this compound's Mechanisms (Based on Search Results)

Study FocusKey FindingRelevance to MechanismSource Index
Chemical studies on this compoundFundamental chemical properties investigated.Provides basis for understanding interactions. scispace.com
Antitumor substance studiesDemonstrated antitumor activity.Confirms a key biological effect requiring mechanistic explanation. dtic.mil
Marine Streptomyces originProduced by marine bacteria.Suggests potential for novel mechanisms distinct from synthetic compounds. google.comgoogle.com

Chemical Synthesis and Structural Modification of Marinamycin

Total Synthesis Strategies for Marinamycin A and Related Macrodiolides

Total synthesis of this compound A has been achieved through different strategies, often focusing on the convergent assembly of key fragments. nih.govorganic-chemistry.orgnih.gov The dimeric nature of this compound has been leveraged in synthetic planning, typically involving the synthesis of monomeric units followed by a dimerization step. organic-chemistry.org

Convergent Synthetic Approaches and Stereochemical Control

Convergent synthesis is a strategy that enhances the efficiency of multi-step synthesis by preparing several fragments independently and then coupling them in later stages. wikipedia.orgscholarsresearchlibrary.com This approach is particularly useful for large and symmetrical molecules like this compound, where different parts of the molecule can be synthesized separately before being brought together. wikipedia.org

Stereochemical control is paramount in the synthesis of complex natural products with multiple chiral centers. ethz.chbeilstein-institut.de In the context of this compound synthesis, achieving the correct absolute and relative configurations of the numerous stereogenic centers is critical for biological activity. nih.govethz.chnih.gov Strategies for stereochemical control can include using chiral starting materials (chiral pool), resolution of enantiomers, employing chiral auxiliaries, or utilizing enantioselective synthesis with chiral reagents or catalysts. ethz.ch The asymmetric total synthesis of (+)-marinomycin A has involved highly convergent and stereocontrolled construction of the monomeric hydroxy salicylate (B1505791) units. nih.gov

Direct Dimerization Methodologies

A key step in the total synthesis of this compound A is the formation of the large 44-membered macrodiolide ring through dimerization of monomeric precursors. One reported strategy involves an unprecedented direct dimerization via NaHMDS-promoted double transesterification. nih.gov Early attempts at dimerization in some synthetic routes faced challenges, with monomeric ring closure being favored, leading to low yields of the desired dimer. organic-chemistry.org Stepwise dimerization, involving the coupling of two ends followed by macrocyclization, has also been employed. organic-chemistry.org Another approach utilized the salicylate moiety as a molecular switch to mediate the dimerization process, enabling the chemoselective construction of the macrodiolide. nih.gov

Application of Desymmetrization Strategies in Natural Product Synthesis

Desymmetrization strategies involve transforming a symmetrical or prochiral molecule into a chiral one by selectively reacting with one of the enantiotopic groups or faces. rsc.orgresearchgate.netiisc.ac.in This approach can simplify synthesis by reducing the number of stereocenters that need to be controlled from the initial stages. rsc.org While the provided search results discuss desymmetrization strategies in the context of natural product synthesis in general, including examples like ingramycin (B12433834) and madangamine E, specific applications directly related to this compound synthesis were not detailed in the snippets. researchgate.netiisc.ac.insioc-journal.cnchemrxiv.org However, given the symmetrical nature of the this compound dimer, desymmetrization could potentially be a valuable strategy in the synthesis of its monomeric precursors or in controlling the stereochemistry during coupling reactions. wikipedia.org Desymmetrization can simplify material preparation and enable precise control of chirality formation. rsc.org

Semisynthesis and Chemoenzymatic Approaches for this compound Derivatives

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives with altered properties. pageplace.denih.gov Chemoenzymatic synthesis combines chemical and enzymatic reactions to construct molecules. nih.govfrontiersin.orgmdpi.comnih.gov These approaches can offer advantages in terms of efficiency, selectivity, and access to structural diversity compared to pure chemical synthesis. nih.govnih.gov While semisynthesis has been applied to marine-derived compounds, such as 14-membered resorcylic acid lactones with anti-Mycobacterium marinum activity, and chemoenzymatic synthesis is used for various bioactive molecules and natural product derivatives, specific details regarding the semisynthesis or chemoenzymatic synthesis of this compound derivatives were not prominently featured in the provided search results. nih.govnih.govmdpi.comnih.govnih.gov However, these methodologies hold potential for generating a library of this compound analogues for structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a molecule affect its biological activity. wikipedia.orggardp.orgnih.gov This is a fundamental aspect of drug discovery and development, guiding the modification of compounds to enhance desired effects and reduce undesirable ones. wikipedia.orggardp.org SAR analysis helps identify the key functional groups and structural features (pharmacophores) responsible for the observed biological activity. wikipedia.orgnih.gov

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

Identifying the key pharmacophores and structural determinants is crucial for understanding the mechanism of action of this compound and for designing more potent or selective analogues. A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.govnih.gov While the search results highlight the importance of SAR studies for marine anticancer agents and other bioactive molecules, specific details about the identified pharmacophores or detailed structural determinants for the biological activity of this compound itself were not extensively provided. wikipedia.orggardp.orgnih.gov However, the potent activity of this compound against resistant bacteria suggests specific interactions with bacterial targets, and SAR studies would aim to elucidate which parts of the this compound structure are essential for these interactions. organic-chemistry.orgnih.gov The presence of the bis-salicylate and polyene macrodiolide moieties are likely significant structural features contributing to its activity. nih.gov

Rational Design Principles for Optimized Biological Properties

Rational design principles in medicinal chemistry aim to optimize the biological properties of a compound through targeted chemical synthesis and structural modification. This approach is based on understanding the relationship between a molecule's chemical structure and its biological activity, often referred to as Structure-Activity Relationship (SAR) msu.edumdpi.com. By systematically altering specific parts of a molecule, researchers can investigate how these changes impact its potency, selectivity, and other relevant biological characteristics.

The process typically begins with a lead compound, which exhibits some desired biological activity. For this compound, this would involve understanding its inherent biological properties, such as its antitumor or antibiotic activity nih.gov. Rational design then involves several key steps:

Identification of Key Pharmacophores: Determining the essential structural features (pharmacophores) of this compound that are responsible for its interaction with a biological target. This often involves analyzing the molecule's 3D structure and potential binding modes.

Rational Modification Based on SAR: Using the information gained from SAR studies to guide further synthesis. If a particular modification enhances activity or selectivity, similar modifications might be explored. Conversely, if a modification is detrimental, that structural motif can be avoided or further modified. This iterative process of design, synthesis, and testing is central to optimizing biological properties ox.ac.uk.

Optimization of Physicochemical Properties: Beyond target interaction, rational design also considers properties like solubility, stability, and permeability, which are crucial for a compound's efficacy in a biological system. Modifications can be designed to improve these characteristics without compromising desired biological activity.

Research on Microbial Resistance to Marinamycin

Molecular Mechanisms of Acquired Resistance to Polyene Antibiotics

Acquired resistance to polyene antibiotics, such as amphotericin B and nystatin, is often associated with alterations in the composition or structure of the cell membrane, the primary target of these compounds. While resistance development to polyenes is considered relatively rare compared to other antifungal classes, several molecular mechanisms have been identified. wikipedia.orgresearchgate.netfishersci.cawikipedia.orgasm.org

Enzymatic inactivation or modification of antibiotics is a common mechanism of acquired resistance across various antimicrobial classes. nih.govmims.comresearchgate.netmims.comnih.govnih.gov This involves microbial enzymes that chemically alter the antibiotic molecule, rendering it inactive or less effective at binding to its target. While enzymatic inactivation is a significant mechanism for some antibiotic types, it is less frequently reported as a primary mechanism of resistance specifically to polyene antibiotics. nih.gov However, the potential for enzymatic modification pathways to evolve in response to polyene exposure remains a consideration in the broader context of antimicrobial resistance.

A prominent mechanism of acquired resistance to polyene antibiotics involves alterations in the sterol composition of the microbial cell membrane. Polyenes exert their effects by binding to ergosterol (B1671047), the principal sterol in fungal cell membranes. wikipedia.orgfishersci.cawikipedia.orgfishersci.ielipidmaps.org Resistance can develop through mutations in genes involved in the ergosterol biosynthesis pathway (e.g., ERG genes), leading to a decrease in ergosterol content or its replacement with alternative sterols like lanosterol, episterol, fecosterol, eburicol, or 4,14-dimethylzymosterol. wikipedia.orgfishersci.calipidmaps.org These altered sterol profiles can reduce the binding affinity of polyenes, thereby diminishing their ability to disrupt membrane integrity and form pores. wikipedia.orgfishersci.calipidmaps.org

Changes in cellular permeability can also contribute to acquired resistance. Reduced uptake of the antibiotic into the cell can lower its intracellular concentration below the level required for effective action. nih.govmims.comresearchgate.net While alterations in sterol composition are a key factor affecting membrane permeability in the context of polyene resistance, other changes in the cell envelope structure could also play a role. lipidmaps.org

Efflux pumps are transport proteins located in the cell membrane that actively pump antimicrobial compounds out of the cell, thereby reducing their intracellular concentration. researchgate.netnih.govmims.comresearchgate.netmims.comnih.govfishersci.caguidetoimmunopharmacology.orgmdpi.comnih.govmycocentral.euuni.lu While efflux pumps are a well-characterized mechanism of resistance to various antibiotics, particularly azoles in fungi, their direct role in mediating high-level acquired resistance specifically to polyene antibiotics is less extensively documented compared to alterations in sterol biosynthesis. researchgate.netfishersci.caguidetoimmunopharmacology.orgmdpi.com However, efflux pumps can contribute to multi-drug resistance phenotypes and may play a role in tolerance or reduced susceptibility to polyenes in some cases. researchgate.netfishersci.ca

Alterations in Target Structures or Cellular Permeability

Intrinsic Resistance Mechanisms in Marinamycin-Producing Organisms

Intrinsic resistance refers to the natural ability of a microbial species to resist the action of an antibiotic without prior exposure. asm.orgnih.govnih.govmdpi.comnih.govmycocentral.euuni.lu For organisms that naturally produce antibiotics like this compound, intrinsic resistance mechanisms are essential for self-protection against their own antimicrobial products. These mechanisms can overlap with those observed in acquired resistance but are encoded within the organism's native genome.

Potential intrinsic resistance mechanisms in this compound-producing organisms could include:

Reduced Permeability: The cell envelope of the producing organism may have inherent structural features that limit the entry of this compound into the cell. nih.govnih.govmycocentral.euuni.lu

Efflux Pumps: Chromosomally encoded efflux pumps can actively transport this compound out of the cell as it is produced, preventing intracellular accumulation to toxic levels. nih.govmycocentral.euuni.lu

Target Modification or Absence: The producing organism may possess a modified version of the polyene target (e.g., a different sterol or a modified membrane structure) that has a lower affinity for this compound, or it may lack the specific target altogether. nih.govmycocentral.eu

Detoxification Mechanisms: The organism might produce enzymes that inactivate or modify this compound, similar to acquired enzymatic resistance, but as a constitutive self-protection mechanism.

Understanding these intrinsic mechanisms in this compound producers can provide insights into potential resistance pathways that could emerge in target pathogens.

Academic Strategies to Overcome or Circumvent this compound Resistance in Research Models

Research into overcoming or circumventing antimicrobial resistance involves exploring various strategies in laboratory settings. While specific strategies for this compound resistance are likely informed by studies on other polyenes, general approaches to combatting resistance in research models include:

Combination Therapy: Investigating the synergistic effects of this compound with other antimicrobial agents or compounds that can interfere with resistance mechanisms. uni.lunih.gov This could involve combining this compound with agents that inhibit efflux pumps, disrupt cell membrane integrity through different mechanisms, or target alternative pathways essential for microbial survival. guidetoimmunopharmacology.orguni.lu

Targeting Resistance Mechanisms: Developing or identifying compounds that specifically inhibit the molecular mechanisms of resistance. For instance, research could focus on identifying inhibitors of enzymes involved in sterol biosynthesis pathways that lead to reduced polyene binding or inhibitors of efflux pumps that actively transport this compound. guidetoimmunopharmacology.orguni.lu

Disrupting Biofilms: Microorganisms often form biofilms, which are structured communities that provide increased resistance to antimicrobial agents. wikipedia.orguni.lu Strategies to overcome biofilm-associated resistance include identifying agents that can disrupt biofilm structure or target cells within the biofilm, potentially enhancing this compound's effectiveness. uni.lu

Identifying Novel Targets: Research may explore alternative cellular targets in resistant organisms that are essential for their survival or virulence and are not affected by this compound, paving the way for new therapeutic approaches.

These academic strategies, often explored in in vitro or animal models, aim to understand the mechanisms of resistance more deeply and identify potential ways to restore or enhance the activity of this compound against resistant strains.

Future Research Directions and Academic Potential of Marinamycin

Advanced Omics Technologies in Marinamycin Research (Genomics, Proteomics, Metabolomics)

The application of advanced omics technologies holds significant potential for elucidating the biological context and effects of this compound. Genomics could be employed to study the gene clusters responsible for this compound biosynthesis in its native producer organism. Understanding the genetic basis could pave the way for genetic engineering efforts. Proteomics could help identify protein targets or pathways modulated by this compound within biological systems, providing insights into its mechanism of action. Metabolomics could be used to analyze the metabolic changes induced by this compound exposure, revealing affected biochemical pathways and potential biomarkers of its activity. While specific detailed research findings on this compound using these technologies were not extensively available in the search results, the general application of omics in natural product research is a recognized approach for understanding complex biological interactions au.dk.

Synthetic Biology and Metabolic Engineering for Enhanced this compound Production and Novel Derivative Discovery

Synthetic biology and metabolic engineering offer powerful tools to optimize the production of this compound and create novel analogues with potentially improved properties. Metabolic engineering involves modifying cellular pathways to enhance the yield of a desired compound google.comgoogle.comgoogleapis.com. For this compound, this could involve optimizing the host organism's metabolism to channel precursors towards this compound biosynthesis or improve the efficiency of the biosynthetic enzymes. Synthetic biology approaches could involve designing and constructing artificial gene circuits or pathways for this compound production in heterologous hosts, potentially leading to more controlled and scalable fermentation processes google.comgoogle.comgoogleapis.com. Furthermore, manipulating the biosynthetic machinery through synthetic biology could enable the generation of non-natural this compound derivatives by introducing modified building blocks or enzymes au.dk. While specific data on engineered strains for this compound production was not detailed in the search results, the principles of pathway engineering and synthetic biology are broadly applicable to natural product biosynthesis google.comgoogle.comgoogleapis.com.

Computational Chemistry and In Silico Approaches for this compound Research

Computational chemistry and in silico methods can play a crucial role in understanding this compound's structure-activity relationships, predicting its interactions with biological targets, and guiding the design of new derivatives. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide theoretical insights into how this compound binds to potential targets and what structural features are important for its activity. These computational approaches can help prioritize experimental studies and reduce the time and resources required for drug discovery and optimization. Although specific computational studies on this compound were not prominently featured in the search results, these methods are standard tools in the academic exploration of natural products and their potential biological activities.

Exploration of this compound as a Chemical Biology Probe for Cellular Processes

This compound's potential as a chemical biology probe warrants further investigation. Chemical biology probes are small molecules used to perturb specific biological processes within cells, helping researchers to understand the function of genes, proteins, or pathways. If this compound exhibits selective interaction with a particular biological target or pathway, it could be utilized as a tool to study the role of that target or pathway in various cellular contexts. This would involve using this compound in cellular assays to observe its effects on specific cellular events, signaling pathways, or phenotypic changes. The development of this compound as a chemical biology probe would require a thorough understanding of its primary biological targets and off-target effects.

Q & A

Q. What methodological approaches are recommended for isolating marinamycin from marine actinomycetes?

Isolation typically involves fermentation of actinomycetes under optimized salinity and nutrient conditions, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification (e.g., HPLC with C18 columns). Researchers should validate purity using mass spectrometry and NMR, ensuring reproducibility by documenting growth conditions and extraction parameters in detail .

Q. How can researchers structurally characterize this compound while addressing spectral ambiguities?

Combine high-resolution mass spectrometry (HRMS) with 2D NMR techniques (COSY, HSQC, HMBC) to resolve complex stereochemistry. X-ray crystallography is critical for absolute configuration determination. Discrepancies in spectral data should be reconciled by repeating experiments under standardized conditions and cross-referencing with published spectra of related macrolides .

Q. What in vitro and in vivo models are appropriate for preliminary bioactivity screening of this compound?

Use minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) and cytotoxicity assays on mammalian cell lines (e.g., HEK-293). For in vivo validation, murine models of bacterial infection are recommended. Ensure statistical rigor by reporting mean ± SD with n ≥ 3 replicates and justifying significance thresholds (e.g., p < 0.05) .

Q. How should researchers evaluate this compound’s stability under varying physicochemical conditions?

Conduct stability studies across pH gradients (3–9), temperatures (4°C–37°C), and light exposure using HPLC-UV to quantify degradation products. Compare half-life calculations under each condition, noting deviations from linear kinetics. Document protocols in line with ICH guidelines for repeatability .

Q. What criteria define this compound’s target pathogen spectrum, and how can cross-reactivity be minimized?

Establish pathogen specificity using agar diffusion assays against a panel of clinical isolates. Cross-reactivity risks are mitigated by including negative controls (e.g., non-target strains) and validating results with genomic profiling (e.g., RNA-seq to identify unique molecular targets) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanisms of action for this compound?

Discrepancies (e.g., membrane disruption vs. protein synthesis inhibition) require comparative dose-response assays, transcriptomic profiling, and molecular docking studies. Meta-analyses of existing data using tools like RevMan can identify confounding variables (e.g., strain-specific resistance genes) .

Q. How can resistance development to this compound be systematically studied in bacterial populations?

Employ serial passage assays under sub-inhibitory concentrations, monitoring MIC shifts over 20+ generations. Whole-genome sequencing of evolved strains identifies mutations (e.g., efflux pump upregulation). Use chemostat models to simulate environmental persistence of resistance traits .

Q. What challenges arise in the total synthesis of this compound, and how are they methodologically addressed?

Key hurdles include stereoselective formation of the 16-membered macrolactone and functionalization of rare deoxy sugars. Retrosynthetic analysis guided by biosynthetic gene clusters (BGCs) informs modular synthesis routes. Asymmetric catalysis and protecting-group strategies (e.g., TBS ethers) are critical for yield optimization .

Q. How can synergistic interactions between this compound and conventional antibiotics be quantified and validated?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤ 0.5) requires confirmation via time-kill curves and in vivo efficacy studies. Mechanistic insights are gained through proteomic analysis of co-treated pathogens .

Q. What computational frameworks improve predictive modeling of this compound’s bioactivity against novel pathogens?

Machine learning models (e.g., random forests) trained on structural descriptors (e.g., LogP, polar surface area) and genomic data from pathogen databases (e.g., PATRIC) can predict activity. Validate predictions with high-throughput screening and adjust models using SHAP (SHapley Additive exPlanations) values .

Q. Methodological Guidelines

  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .
  • Data Interpretation : Use tools like PRISMA for systematic reviews and forest plots to visualize effect sizes across studies .
  • Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.